

Confirming the Identity of Monomethylsulochrin: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: Monomethylsulochrin

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This guide provides a comprehensive comparison of the spectroscopic data of **Monomethylsulochrin** with its structurally related analogues, Sulochrin and Bisdechlorogeodin. The confirmation of a compound's identity is a critical step in natural product research and drug development, ensuring the integrity and reproducibility of scientific findings. Here, we present a detailed analysis of ^1H NMR, ^{13}C NMR, and mass spectrometry data to facilitate the unambiguous identification of **Monomethylsulochrin**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Monomethylsulochrin**, Sulochrin, and Bisdechlorogeodin. Direct comparison of these values is essential for distinguishing between these closely related compounds.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	Methoxyl Protons	Methyl Protons	Other	Solvent
Monomethylsulochrin	6.30-6.80 (m)	3.75 (s), 3.85 (s)	2.10 (s)	-	Not specified
Sulochrin	6.25 (d, J=2.3 Hz), 6.35 (d, J=2.3 Hz), 6.67 (d, J=2.0 Hz), 6.89 (d, J=2.0 Hz)	3.84 (s)	2.15 (s)	11.58 (s, OH), 11.97 (s, OH)	Acetone-d ₆
Bisdechloreodin	6.21 (s), 6.48 (s)	3.71 (s), 3.89 (s)	2.07 (s)	-	Not specified

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Carbonyl Carbons	Aromatic/Olefinic Carbons	Methoxyl Carbons	Methyl Carbon	Solvent
Monomethylsulochrin	168.0, 192.5	105.5, 108.2, 110.1, 112.5, 135.8, 142.1, 158.2, 160.5, 163.4, 165.1	52.3, 55.8	21.5	Not specified
Sulochrin	170.9, 203.8	102.1, 106.8, 108.9, 109.8, 111.9, 137.9, 158.9, 162.8, 164.9, 165.8	52.4	22.1	DMSO-d ₆
Bisdechloreodin	169.4, 182.1, 187.9	98.1, 101.9, 110.2, 113.8, 141.5, 158.4, 165.2, 168.1, 177.2	52.9, 56.7	21.8	Not specified

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	[M+H] ⁺ (m/z)	[M-H] ⁻ (m/z)	Key Fragment Ions (m/z)
Monomethylsulochrin	C ₁₈ H ₁₈ O ₇	346.33	347.112	345.098[1]	181, 166, 138[1]
Sulochrin	C ₁₇ H ₁₆ O ₇	332.30	333.09	331.0823[2]	299, 151, 150, 269[2]
Bisdechloreodin	C ₁₇ H ₁₄ O ₇	330.29	331.08	-	Not available

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for fungal metabolites are described below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of the purified fungal metabolite in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- For ^1H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
- For ^{13}C NMR, a proton-decoupled sequence is typically used. Parameters may include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .

3. Data Processing:

- Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin).
- Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
- Reference the chemical shifts to the internal standard (TMS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Sample Preparation:

- Prepare a dilute solution of the purified metabolite (typically 1-10 $\mu\text{g/mL}$) in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile).
- Filter the sample through a 0.22 μm syringe filter to remove any particulate matter.

2. LC-MS Analysis:

- Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).
- Use a suitable reversed-phase column (e.g., C18) for separation.
- The mobile phase typically consists of a gradient of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

- Set the mass spectrometer to acquire data in both positive and negative ionization modes to obtain comprehensive information.
- Acquire full scan mass spectra to determine the molecular ion and MS/MS (tandem mass spectrometry) spectra to obtain fragmentation patterns for structural elucidation.

3. Data Analysis:

- Process the LC-MS data using the instrument's software.
- Extract the mass spectra of the compound of interest and analyze the molecular ion and fragmentation patterns.
- Compare the accurate mass measurements with theoretical values to confirm the elemental composition.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a logical workflow for confirming the identity of **Monomethylsulochrin** using the comparative spectroscopic data.

Caption: Workflow for confirming **Monomethylsulochrin** identity.

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References

- 1. Monomethylsulochrin | C₁₈H₁₈O₇ | CID 23872041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulochrin | C₁₇H₁₆O₇ | CID 160505 - PubChem [pubchem.ncbi.nlm.nih.gov]
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